1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol
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Overview
Description
1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol is an organic compound that features a thiazolidine ring, an imino group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol typically involves the reaction of thiazolidine derivatives with phenylethanol derivatives under specific conditions. One common method involves the use of thiazolidine-2-thione and phenylethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol hydrochloride: Similar structure but with a hydrochloride salt form.
(2-Imino-1,3-thiazolidin-3-yl)acetic acid hydrobromide: Contains an acetic acid moiety instead of phenylethanol.
Uniqueness
1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol is unique due to its combination of a thiazolidine ring, imino group, and phenylethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(2-imino-1,3-thiazolidin-3-yl)-2-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)10(14)8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYZJRRTPLBFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1C(CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698676 |
Source
|
Record name | 1-(2-Imino-1,3-thiazolidin-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15591-42-1 |
Source
|
Record name | 1-(2-Imino-1,3-thiazolidin-3-yl)-2-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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